molecular formula C17H22O7 B12853656 (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate

(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate

Cat. No.: B12853656
M. Wt: 338.4 g/mol
InChI Key: WJDCOHXXZALCRH-MJQUHVBXSA-N
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Description

Molecular Architecture and Absolute Configuration

The molecular structure of (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate is defined by its six stereocenters, which collectively establish its absolute configuration as (2R,3R,4R,5S,6S). The tetrahydropyran ring adopts a chair conformation, with the benzyloxy group occupying an axial position at C2 and the methyl group at C6 oriented equatorially (Figure 1). X-ray crystallographic studies of analogous compounds confirm that such substituent placements minimize steric clashes while maximizing stereoelectronic stabilization through hyperconjugative interactions.

The acetyl groups at C3 and C4 introduce additional stereochemical complexity. The diacetate moiety adopts a cis configuration relative to the ring oxygen, as evidenced by nuclear Overhauser effect (NOE) correlations between the acetyl methyl protons and adjacent ring hydrogens. This arrangement aligns with the anomeric effect, where electron donation from the ring oxygen’s lone pairs into the σ* orbital of the C3–OAc bond stabilizes the axial orientation of the acetyl group.

Table 1: Key Structural Parameters from X-ray Crystallography

Parameter Value (Å/°) Source
C2–O (Benzyloxy) bond length 1.423 ± 0.005
C3–OAc bond length 1.467 ± 0.003
C4–OAc bond length 1.462 ± 0.004
Ring puckering amplitude (θ) 44.2°

Properties

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

IUPAC Name

[(2S,3S,4R,5R,6R)-5-acetyloxy-3-hydroxy-2-methyl-6-phenylmethoxyoxan-4-yl] acetate

InChI

InChI=1S/C17H22O7/c1-10-14(20)15(23-11(2)18)16(24-12(3)19)17(22-10)21-9-13-7-5-4-6-8-13/h4-8,10,14-17,20H,9H2,1-3H3/t10-,14-,15+,16+,17+/m0/s1

InChI Key

WJDCOHXXZALCRH-MJQUHVBXSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC(=O)C)OC(=O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxy groups followed by selective functionalization. The reaction conditions often include the use of protecting groups such as acetates and benzyl ethers, which can be introduced using reagents like acetic anhydride and benzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, temperature control, and purification techniques such as chromatography are crucial for achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The benzyloxy group can be reduced to a hydroxy group using hydrogenation or other reducing agents.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides, ethers, or thioethers.

Scientific Research Applications

(2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive molecules.

    Industry: Utilized in the production of fine chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate involves its interaction with specific molecular targets. The benzyloxy and hydroxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The diacetate groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound ID Key Substituents Molecular Weight Synthesis Method Yield Spectroscopic Data (IR/NMR) Reference
Target Compound C2: Benzyloxy; C5: Hydroxy; C6: Methyl; C3/C4: Diacetate ~434.4 (calc.) MoO₂(acac)₂-catalyzed benzylation N/A Not reported
Compound 5e C5: Acetamido; C6: Methoxycarbonyl; C3/C4: Diacetate 395.41 Stepwise acetylation/condensation 68% IR: 1745 cm⁻¹ (COOCH₃), 1711 cm⁻¹ (CONH)
Compound 16 () Fluorinated triazole chains; C6: Acetoxymethyl ~1,500 (est.) Click chemistry with fluorinated reagents N/A Not reported
Compound 73 () C6: Cyclopropanesulfonamido-biphenyl; C3/C4: Diacetate ~750 (est.) Suzuki coupling with Pd(PPh₃)₄ N/A NMR-confirmed regioselectivity
Compound SI-26 () C4: Acetate; C2: Benzyloxy; C5: Hydroxy; C6: Methyl 434.4 Similar to target compound N/A Literature-matched NMR

Biological Activity

The compound (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate , also known as α-L-Mannopyranoside, phenylmethyl 6-deoxy-, 2,3-diacetate, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C17H22O7
  • Molecular Weight : 338.35 g/mol
  • CAS Number : 1443651-32-8

Antimicrobial Activity

Recent studies have indicated that compounds similar to (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate exhibit significant antimicrobial properties. For instance:

  • Mechanism : These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Case Study : An investigation into the antimicrobial efficacy against Staphylococcus aureus showed a notable reduction in bacterial growth when treated with derivatives of this compound .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • Mechanism : It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Research Findings : In vitro studies demonstrated a decrease in the levels of TNF-alpha and IL-6 in macrophages treated with this compound .

Antidiabetic Potential

There is emerging evidence supporting the antidiabetic effects of (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate:

  • Mechanism : The compound may enhance insulin sensitivity and glucose uptake in peripheral tissues.
  • Case Study : In animal models of diabetes, administration of this compound led to improved glycemic control and reduced insulin resistance .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of cell membranes ,
Anti-inflammatoryInhibition of cytokine production ,
AntidiabeticEnhancement of insulin sensitivity ,

The biological activity of (2R,3R,4R,5S,6S)-2-(Benzyloxy)-5-hydroxy-6-methyltetrahydro-2H-pyran-3,4-diyl diacetate can be attributed to several mechanisms:

  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into bacterial membranes.
  • Cytokine Modulation : The compound influences signaling pathways involved in inflammation.
  • Glucose Metabolism Regulation : It enhances the activity of glucose transporters on cell membranes.

Q & A

Q. What are the validated synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The compound can be synthesized via regioselective acetylation and benzyl protection of a tetrahydropyran core. Key steps include:

  • Protection of hydroxyl groups : Benzyl ether formation at the C2 position using benzyl bromide under basic conditions (e.g., NaH in THF) .
  • Selective acetylation : Acetic anhydride in pyridine at 0–5°C to acetylate C3 and C4 hydroxyls while preserving the C5 hydroxyl .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. Optimization Tips :

  • Monitor reaction progress using TLC and adjust stoichiometry to minimize diastereomer formation.
  • Use low temperatures during acetylation to prevent migration of acetyl groups.

Q. How is the stereochemical configuration confirmed, and what analytical techniques are critical for structural validation?

Methodological Answer: Stereochemical validation requires a combination of spectroscopic and computational methods:

  • NMR Analysis :
    • 1H NMR : Compare coupling constants (e.g., J3,4 and J4,5) to confirm axial/equatorial proton orientations. For example, J3,4 ≈ 9–10 Hz indicates trans-diaxial protons .
    • 13C NMR : Acetate carbonyls typically appear at δ 169–171 ppm, while benzyloxy carbons resonate at δ 70–75 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+Na]+ expected within ±2 ppm of theoretical mass) .
  • X-ray Crystallography (if available): Resolves absolute configuration but requires single crystals grown via slow evaporation in dichloromethane/hexane .

Q. What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of acetate groups. Desiccants (silica gel) mitigate moisture uptake .
  • Handling : Use nitrile gloves and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood to minimize inhalation risks (even if acute toxicity is low) .
  • Deactivation : Quench residual compound with aqueous NaOH (0.1 M) before disposal .

Advanced Research Questions

Q. How can contradictory NMR data arising from dynamic stereochemical effects be resolved?

Methodological Answer: Dynamic effects (e.g., ring puckering or acetyl group rotation) may cause signal splitting or broadening. Mitigation strategies include:

  • Variable-Temperature NMR : Perform experiments at 25°C, 0°C, and –40°C. Sharpening of signals at lower temperatures indicates conformational flexibility .
  • COSY/NOESY : Identify through-space correlations (e.g., NOE between C6-methyl and C5-hydroxyl protons) to confirm spatial proximity and rigidity .
  • DFT Calculations : Compare theoretical chemical shifts (using Gaussian/B3LYP/6-31G*) with experimental data to validate preferred conformers .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in glycosidase inhibition?

Methodological Answer:

  • Target Modifications :
    • C5 Hydroxyl : Replace with fluorine (electron-withdrawing) or methyl ether (electron-donating) to probe hydrogen-bonding interactions .
    • Benzyloxy Group : Substitute with p-nitrobenzyl or allyl groups to assess steric/electronic effects on enzyme binding .
  • Screening : Use enzymatic assays (e.g., yeast α-glucosidase inhibition) with IC50 measurements. Include controls like 1-deoxynojirimycin .

Q. How can conflicting purity assessments (HPLC vs. NMR) be reconciled during quality control?

Methodological Answer: Discrepancies often arise from residual solvents or non-UV-active impurities:

  • Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to measure purity independently of chromophores .
  • LC-MS : Couple HPLC with MS detection to identify low-abundance impurities (e.g., diacetylated byproducts) .
  • Elemental Analysis : Compare calculated vs. experimental C/H percentages (e.g., theoretical C: 60.29% vs. experimental: 60.33%) to validate bulk purity .

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